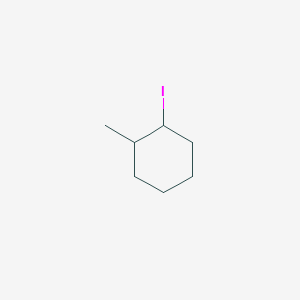

Cyclohexane, 1-iodo-2-methyl

Descripción

Contextualization of Cyclohexane (B81311), 1-iodo-2-methyl in Contemporary Organic Chemistry Research

Cyclohexane, 1-iodo-2-methyl, with its defined stereocenters and the presence of a bulky, effective leaving group (iodine), is a valuable substrate in modern organic chemistry research. Its primary role is in the study of reaction mechanisms, particularly elimination and substitution reactions.

Researchers utilize this compound to explore the intricate balance between SN2 (bimolecular nucleophilic substitution) and E2 (bimolecular elimination) pathways. brainly.comyoutube.com The stereochemical arrangement of the iodo and methyl groups—whether they are cis (on the same face of the ring) or trans (on opposite faces)—dramatically affects reaction rates and product distributions. youtube.combrainly.com For instance, the E2 reaction typically requires an anti-periplanar arrangement between the leaving group and a proton on an adjacent carbon; the rigid chair conformations of the cyclohexane ring make 1-iodo-2-methylcyclohexane an excellent model to study these stereoelectronic requirements. youtube.com

Furthermore, the compound is employed to investigate the influence of steric hindrance on regioselectivity in elimination reactions. Studies have shown that using different bases, such as the small sodium ethoxide versus the bulky potassium tert-butoxide, can favor the formation of different alkene products (the more substituted Saytzeff product versus the less substituted Hofmann product). vedantu.com This makes 1-iodo-2-methylcyclohexane a key tool for demonstrating and understanding these fundamental principles of organic reactivity.

Historical Development of Iodocyclohexane Chemistry and Related Fields

The investigation of iodinated cyclohexanes is built upon foundational discoveries in iodine and organic chemistry. The element iodine was first identified in 1811 by French chemist Bernard Courtois from seaweed ash. chemistry-chemists.com In the decades that followed, organic chemists began to explore methods for incorporating iodine into organic molecules.

Early methods for synthesizing the parent compound, iodocyclohexane, laid the groundwork for the field. One of the most direct early methods was the addition of hydrogen iodide (HI) to cyclohexene. smolecule.comwikipedia.org Other classical preparations included the reaction of cyclohexanol (B46403) with reagents like phosphorus and iodine or with hydrogen iodide. orgsyn.org These early synthetic efforts were crucial for making iodoalkanes available for further study.

In the mid-20th century, iodocyclohexanes gained prominence as alkylating agents and as precursors in various chemical transformations. smolecule.com Their utility in photochemical reactions and as reagents for processes like the demethylation of aryl methyl ethers was also recognized. smolecule.comwikipedia.org The development of spectroscopic techniques, particularly far-ultraviolet spectroscopy and Nuclear Magnetic Resonance (NMR), later allowed for more detailed studies of the conformational isomers (axial and equatorial) of compounds like iodocyclohexane, providing deeper insight into their structure and behavior. tandfonline.comspectrabase.com

Fundamental Research Questions and Scope for this compound Investigation

The study of this compound, addresses several fundamental research questions in physical organic chemistry. These investigations provide insight into the delicate interplay of steric, electronic, and stereochemical factors that govern chemical reactivity.

Key Research Questions:

Conformational Stability: A primary area of investigation is the conformational equilibrium of its various stereoisomers. Researchers seek to determine which chair conformation (e.g., where substituents are axial versus equatorial) is more stable and by what energy difference. youtube.comlibretexts.org The 1,3-diaxial interactions between an axial substituent and other axial hydrogens are a key destabilizing factor, and quantifying these effects in a molecule like 1-iodo-2-methylcyclohexane provides valuable thermodynamic data. libretexts.orghi.is

Reaction Kinetics and Mechanism: How does the stereochemical relationship (cis or trans) between the iodo and methyl groups affect the rates of SN2 and E2 reactions? brainly.comyoutube.com The rigid cyclohexane framework allows for precise control and study of the required orbital alignments for these reaction pathways.

Regio- and Stereoselectivity: When subjected to elimination reactions, which constitutional isomer of the resulting alkene is favored, and why? Studies explore how the choice of base, solvent, and temperature influences the product ratio between 1-methylcyclohexene and 3-methylcyclohexene (B1581247). youtube.combartleby.com Understanding these factors is critical for controlling outcomes in organic synthesis.

Computational Modeling: Modern research heavily employs computational methods like Density Functional Theory (DFT) to model the geometric parameters, energy levels, and reaction pathways of halogenated cyclohexanes. researchgate.net For 1-iodo-2-methylcyclohexane, these calculations can predict the relative stabilities of conformers and transition states, complementing experimental findings. nih.govacs.org

The scope of investigation for this compound remains active, as it continues to serve as a textbook example for teaching and a sophisticated model for research into the core principles that govern the behavior of organic molecules.

Data Tables

Physical and Chemical Properties

The following table summarizes key computed and experimental properties for this compound.

| Property | Value | Source |

| IUPAC Name | 1-iodo-2-methylcyclohexane | nih.gov |

| Molecular Formula | C₇H₁₃I | nih.govguidechem.com |

| Molecular Weight | 224.08 g/mol | nih.govguidechem.com |

| CAS Number | 35309-56-9 | nih.govguidechem.com |

| Normal Boiling Point (Tboil) | 467.58 K | chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 40.67 kJ/mol | chemeo.com |

| Octanol/Water Partition Coeff. (logPoct/wat) | 3.000 | chemeo.com |

| Kovats Retention Index (Standard non-polar) | 1135 | nih.gov |

| Complexity | 70.8 | guidechem.com |

Structure

3D Structure

Propiedades

Número CAS |

35309-56-9 |

|---|---|

Fórmula molecular |

C7H13I |

Peso molecular |

224.08 g/mol |

Nombre IUPAC |

1-iodo-2-methylcyclohexane |

InChI |

InChI=1S/C7H13I/c1-6-4-2-3-5-7(6)8/h6-7H,2-5H2,1H3 |

Clave InChI |

YAGDYJMIKDUXJQ-UHFFFAOYSA-N |

SMILES canónico |

CC1CCCCC1I |

Origen del producto |

United States |

Synthetic Methodologies for Cyclohexane, 1 Iodo 2 Methyl

Regioselective and Stereoselective Synthesis Strategies

The precise placement of the iodo and methyl groups on the cyclohexane (B81311) ring, as well as their relative spatial orientation (stereochemistry), is a critical aspect of synthesizing 1-iodo-2-methylcyclohexane. Different strategies allow for the targeted synthesis of specific isomers.

Hydroiodination of Methylcyclohexenes

The addition of hydrogen iodide (HI) to methylcyclohexene isomers is a direct method for preparing 1-iodo-2-methylcyclohexane. The regioselectivity of this electrophilic addition is governed by Markovnikov's rule, which states that the hydrogen atom will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, while the iodide will bond to the more substituted carbon. pressbooks.pubmasterorganicchemistry.com This leads to the formation of a more stable carbocation intermediate.

For instance, the reaction of 1-methylcyclohexene with HI proceeds through a tertiary carbocation, leading to the formation of 1-iodo-1-methylcyclohexane as the major product. However, if 3-methylcyclohexene (B1581247) is used as the starting material, the reaction can potentially yield a mixture of products, including cis- and trans-1-iodo-2-methylcyclohexane, depending on the reaction conditions and the stereochemical course of the addition. The stereochemistry of the addition (syn or anti) can be influenced by the solvent and the specific reaction conditions, which determines the formation of either the cis or trans isomer.

Halogen Exchange Reactions with Other Halogenated Cyclohexanes

A widely employed method for the synthesis of iodoalkanes is the Finkelstein reaction, a nucleophilic substitution (SN2) reaction where a chloro- or bromoalkane is converted to an iodoalkane. drugfuture.comiitk.ac.inwikipedia.orgbyjus.comorganic-chemistry.orgmanac-inc.co.jpjk-sci.com This reaction is typically carried out using sodium iodide in acetone (B3395972). drugfuture.comiitk.ac.inwikipedia.orgbyjus.comorganic-chemistry.org The success of the Finkelstein reaction relies on the differential solubility of the halide salts in acetone; sodium iodide is soluble, while the resulting sodium chloride or sodium bromide is not, thus driving the equilibrium towards the formation of the iodoalkane. wikipedia.orgbyjus.com

For the synthesis of 1-iodo-2-methylcyclohexane, the corresponding 1-bromo- or 1-chloro-2-methylcyclohexane would serve as the substrate. The reaction proceeds via an SN2 mechanism, which involves the backside attack of the iodide ion on the carbon atom bearing the leaving group (bromide or chloride). This results in an inversion of stereochemistry at that carbon center. Therefore, the stereochemistry of the starting halogenated cyclohexane will dictate the stereochemistry of the resulting 1-iodo-2-methylcyclohexane. For example, the reaction of trans-1-bromo-2-methylcyclohexane would yield cis-1-iodo-2-methylcyclohexane.

| Starting Material | Reagent | Solvent | Product | Typical Yield |

| 1-bromo-2-methylcyclohexane (B1615079) | NaI | Acetone | 1-iodo-2-methylcyclohexane | Moderate to High |

| 1-chloro-2-methylcyclohexane | NaI | Acetone | 1-iodo-2-methylcyclohexane | Moderate |

Stereocontrolled Approaches from Chiral Precursors

The synthesis of specific stereoisomers of 1-iodo-2-methylcyclohexane can be achieved by starting with a chiral precursor of known stereochemistry. A common strategy involves the conversion of a chiral alcohol, such as 2-methylcyclohexanol (B165396), into the corresponding iodoalkane.

This transformation can be accomplished through a two-step process. First, the hydroxyl group of the alcohol is converted into a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. This step generally proceeds with retention of configuration at the chiral center.

In the second step, the resulting tosylate or mesylate undergoes an SN2 reaction with an iodide salt, such as sodium iodide. The iodide ion acts as a nucleophile and displaces the tosylate or mesylate group. Consistent with the SN2 mechanism, this step occurs with an inversion of configuration at the carbon atom. Therefore, starting with a specific enantiomer of 2-methylcyclohexanol allows for the stereocontrolled synthesis of a specific enantiomer of 1-iodo-2-methylcyclohexane. For instance, (1R,2R)-2-methylcyclohexanol can be converted to (1R,2S)-1-iodo-2-methylcyclohexane.

Enantioselective Synthesis of Defined Chiral Isomers

The synthesis of a single enantiomer of 1-iodo-2-methylcyclohexane, without the use of a chiral precursor, requires an enantioselective reaction. While specific methods for the enantioselective synthesis of this particular compound are not extensively documented, general strategies for the enantioselective iodination of alkenes could potentially be adapted.

One approach involves the use of a chiral catalyst to control the stereochemical outcome of the iodination of a suitable methylcyclohexene isomer. Chiral catalysts, such as chiral aryl iodides or complexes of transition metals with chiral ligands, can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. rsc.org For example, enantioselective iodination of alkenes has been achieved using chiral iodine(III) catalysts. rsc.org The development of a highly enantioselective method for the synthesis of 1-iodo-2-methylcyclohexane would likely involve the screening of various chiral catalysts and reaction conditions to achieve high enantiomeric excess.

Optimization of Reaction Conditions and Yields for Synthetic Efficacy

The efficiency of any synthetic method is critically dependent on the optimization of reaction conditions to maximize the yield of the desired product while minimizing the formation of byproducts. For the synthesis of 1-iodo-2-methylcyclohexane, several parameters can be adjusted.

In the hydroiodination of methylcyclohexenes, factors such as the concentration of HI, the choice of solvent, reaction temperature, and reaction time can significantly influence the yield and selectivity. The use of inert solvents is generally preferred to avoid side reactions. leah4sci.com

For the Finkelstein reaction, the choice of solvent is crucial, with acetone being the most common due to the solubility profile of the sodium halide salts. iitk.ac.inwikipedia.orgbyjus.com The reaction temperature can also be optimized; while some reactions proceed at room temperature, others may require heating to achieve a reasonable reaction rate. The use of a stoichiometric excess of sodium iodide can also help to drive the reaction to completion.

The conversion of 2-methylcyclohexanol to 1-iodo-2-methylcyclohexane via a tosylate or mesylate intermediate also offers opportunities for optimization. The efficiency of both the tosylation/mesylation step and the subsequent nucleophilic substitution can be improved by careful selection of reagents, bases, and solvents, as well as by controlling the reaction temperature and time.

| Reaction | Key Parameters for Optimization | Desired Outcome |

| Hydroiodination | HI concentration, solvent, temperature, time | High regioselectivity and stereoselectivity, high yield |

| Finkelstein Reaction | Solvent, temperature, stoichiometry of NaI | High yield, complete conversion |

| From 2-methylcyclohexanol | Leaving group, base, solvent, temperature | High yield in both steps, stereospecificity |

Green Chemistry Considerations in Synthesis

Applying the principles of green chemistry to the synthesis of 1-iodo-2-methylcyclohexane aims to reduce the environmental impact of the process. Key considerations include atom economy, the use of less hazardous solvents, and energy efficiency.

Atom Economy: The concept of atom economy measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. manac-inc.co.jp

Hydroiodination: The addition of HI to methylcyclohexene is an addition reaction and, in principle, has a 100% atom economy as all atoms of the reactants are incorporated into the product.

Finkelstein Reaction: The Finkelstein reaction, while effective, has a lower atom economy. The reaction of 1-bromo-2-methylcyclohexane with sodium iodide produces 1-iodo-2-methylcyclohexane and sodium bromide as a byproduct. The atoms of the sodium bromide are considered waste in this context.

Solvents: The choice of solvent has a significant impact on the greenness of a synthetic route.

In the Finkelstein reaction, acetone is the traditional solvent. While effective, efforts are being made to replace volatile organic solvents with greener alternatives. Research has explored the use of ionic liquids or conducting the reaction in non-polar organic solvents with a phase-transfer catalyst, which can offer advantages in terms of recyclability and reduced volatility.

For hydroiodination, the use of solvent-free conditions or greener solvents like water (if the reaction is compatible) would be a significant improvement over traditional organic solvents.

Energy Efficiency: Optimizing reactions to proceed at lower temperatures and for shorter durations can reduce energy consumption. The use of catalysts that can facilitate reactions under milder conditions is a key strategy in this regard.

By considering these green chemistry principles, the synthesis of 1-iodo-2-methylcyclohexane can be designed to be not only efficient in terms of yield and selectivity but also more environmentally benign.

Stereochemical and Conformational Analysis of Cyclohexane, 1 Iodo 2 Methyl

Isomeric Forms: Cis-Trans Isomerism and Enantiomeric Relationships

Cyclohexane (B81311), 1-iodo-2-methyl exists as two geometric isomers: cis and trans. In the cis isomer, the iodo and methyl groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. Both the cis and trans isomers are chiral, meaning they are non-superimposable on their mirror images, and therefore, each exists as a pair of enantiomers.

The four stereoisomers of 1-iodo-2-methylcyclohexane are:

(1R, 2S)-1-iodo-2-methylcyclohexane and (1S, 2R)-1-iodo-2-methylcyclohexane (cis enantiomers)

(1R, 2R)-1-iodo-2-methylcyclohexane and (1S, 2S)-1-iodo-2-methylcyclohexane (trans enantiomers)

The relationship between these stereoisomers can be summarized as follows:

Enantiomers: Pairs of non-superimposable mirror images (e.g., (1R, 2S) and (1S, 2R)).

Diastereomers: Stereoisomers that are not mirror images of each other (e.g., the cis isomers are diastereomers of the trans isomers).

Table 1: Stereoisomers of 1-iodo-2-methylcyclohexane

| Isomer | Stereochemical Configuration | Relationship |

|---|---|---|

| Cis | (1R, 2S) | Enantiomers |

| Cis | (1S, 2R) | Enantiomers |

| Trans | (1R, 2R) | Enantiomers |

| Trans | (1S, 2S) | Enantiomers |

| Cis/Trans | (1R, 2S) vs (1R, 2R) | Diastereomers |

Conformational Preferences and Dynamics of the Cyclohexane Ring System

The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain. In substituted cyclohexanes like 1-iodo-2-methylcyclohexane, the substituents can occupy either axial or equatorial positions. The interconversion between two chair conformations is known as a ring flip, during which axial substituents become equatorial and vice versa.

The stability of a particular chair conformation is largely determined by the steric interactions of the substituents. Axial substituents experience greater steric hindrance due to 1,3-diaxial interactions with other axial atoms. Consequently, bulkier substituents prefer to occupy the more spacious equatorial positions.

For cis-1-iodo-2-methylcyclohexane , a ring flip interconverts two chair conformations where one substituent is axial and the other is equatorial. In one conformer, the iodo group is axial and the methyl group is equatorial (a,e), while in the other, the methyl group is axial and the iodo group is equatorial (e,a). The relative stability of these two conformers depends on the steric bulk of the iodo and methyl groups.

For trans-1-iodo-2-methylcyclohexane , the two chair conformations are not energetically equivalent. One conformation has both the iodo and methyl groups in axial positions (diaxial), while the other has both groups in equatorial positions (diequatorial). The diequatorial conformation is significantly more stable due to the absence of unfavorable 1,3-diaxial interactions. youtube.com

The energetic preference for a substituent to be in the equatorial position is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane. acs.org A larger A-value indicates a stronger preference for the equatorial position. acs.org

The A-values for the methyl and iodo groups are approximately:

Methyl (CH₃): 1.7 kcal/mol researchgate.net

Iodo (I): 0.47 kcal/mol acs.org

The larger A-value of the methyl group compared to the iodo group indicates that the methyl group has a stronger preference for the equatorial position to avoid steric strain. This is somewhat counterintuitive given the larger atomic size of iodine. However, the longer carbon-iodine bond length places the iodine atom further from the ring, reducing the 1,3-diaxial interactions compared to the more compact methyl group. researchgate.net

For cis-1-iodo-2-methylcyclohexane , the equilibrium will favor the conformer where the bulkier methyl group is in the equatorial position and the iodo group is in the axial position.

For trans-1-iodo-2-methylcyclohexane , the diequatorial conformer is strongly favored over the diaxial conformer. The energetic cost of having both bulky groups in axial positions makes the diaxial conformation highly unstable.

Table 2: A-Values for Iodo and Methyl Substituents

| Substituent | A-Value (kcal/mol) |

|---|---|

| Iodo (I) | 0.47 |

| Methyl (CH₃) | 1.7 |

Stereochemical Assignment Methodologies

The determination of the specific stereochemistry of 1-iodo-2-methylcyclohexane isomers relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the stereochemistry and conformational preferences of substituted cyclohexanes.

¹H NMR - Coupling Constants: The magnitude of the coupling constant (J-value) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. In a chair conformation, the coupling constant between two axial protons (J_aa) is typically large (8-13 Hz), while the coupling between an axial and an equatorial proton (J_ae) or two equatorial protons (J_ee) is smaller (2-5 Hz). By analyzing the coupling patterns of the protons on the carbons bearing the iodo and methyl groups, the axial or equatorial orientation of these substituents can be determined.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE is a through-space interaction that can be detected between protons that are in close proximity. In a cyclohexane chair, 1,3-diaxial protons are close to each other, and an NOE can be observed between them. This can be used to confirm the axial or equatorial positions of substituents. For example, an NOE between a substituent and axial protons on the same side of the ring would indicate that the substituent is also in an axial position.

¹³C NMR Chemical Shifts: The chemical shift of a carbon atom in a cyclohexane ring is influenced by its stereochemical environment. Generally, a carbon atom bearing an axial substituent will be shielded (resonate at a lower chemical shift) compared to when it bears an equatorial substituent. This "gamma-gauche" effect can be used to infer the conformational equilibrium.

By combining these NMR techniques, it is possible to unambiguously assign the relative stereochemistry (cis or trans) and the preferred conformation of each stereoisomer of 1-iodo-2-methylcyclohexane.

Reactivity and Reaction Pathways of Cyclohexane, 1 Iodo 2 Methyl

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of Cyclohexane (B81311), 1-iodo-2-methyl involve the replacement of the iodide, a good leaving group, by a nucleophile. The reaction can proceed through two primary mechanistic pathways: unimolecular (SN1) and bimolecular (SN2). The preferred pathway is dictated by factors such as the structure of the substrate, the nature of the nucleophile, the solvent, and the temperature.

The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a stepwise process. The initial and rate-determining step involves the spontaneous dissociation of the carbon-iodine bond to form a secondary carbocation intermediate. This is followed by a rapid attack of a nucleophile on the carbocation.

The stability of the carbocation is a critical factor in SN1 reactions. Secondary carbocations, such as the one formed from 1-iodo-2-methylcyclohexane, are more stable than primary carbocations but less stable than tertiary carbocations. The formation of this intermediate is typically favored by polar protic solvents, such as water or alcohols, which can stabilize the carbocation and the leaving group through solvation. Reactions where the solvent acts as the nucleophile are termed solvolysis.

A key feature of SN1 reactions is the possibility of carbocation rearrangements to form a more stable intermediate. In the case of the 2-methylcyclohexyl carbocation, a 1,2-hydride shift could potentially occur to form a more stable tertiary carbocation if a suitable hydrogen atom is available on an adjacent carbon. This rearrangement would lead to a mixture of substitution products. For instance, solvolysis in a solvent like methanol (B129727) could yield not only 1-methoxy-2-methylcyclohexane but also rearranged products.

It is important to note, however, that some research suggests that substitution reactions at saturated secondary carbons may proceed exclusively through the SN2 mechanism under typical solvolysis conditions, challenging the classical model of competing SN1 and SN2 pathways.

Table 1: Expected Products in a Hypothetical SN1 Solvolysis Reaction

| Reactant | Solvent (Nucleophile) | Intermediate Carbocation | Potential Products | Major/Minor |

| cis/trans-1-Iodo-2-methylcyclohexane | Methanol | Secondary 2-methylcyclohexyl carbocation | cis/trans-1-Methoxy-2-methylcyclohexane | Major (unrearranged) |

| Tertiary 1-methylcyclohexyl carbocation (after hydride shift) | 1-Methoxy-1-methylcyclohexane | Minor (rearranged) |

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). This leads to an inversion of the stereochemical configuration at the carbon center.

For an SN2 reaction to occur on a cyclohexane ring, the nucleophile must approach the carbon atom bearing the iodine from the backside. This is most feasible when the iodine atom is in an axial position, as an equatorial iodine is sterically hindered by the ring itself.

The rate of an SN2 reaction is sensitive to steric hindrance. The presence of the methyl group at the adjacent carbon in 1-iodo-2-methylcyclohexane can influence the rate of reaction. Strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone (B3395972), DMSO) favor the SN2 pathway. For example, the reaction of (1R,2R)-1-iodo-2-methylcyclohexane with a strong nucleophile like the cyanide ion (CN⁻) would be expected to yield (1S,2S)-1-cyano-2-methylcyclohexane, demonstrating a clear inversion of stereochemistry.

Table 2: Stereochemical Outcome of a Typical SN2 Reaction

| Starting Material (Stereoisomer) | Nucleophile | Expected Product (with Inversion) |

| (1R,2R)-1-Iodo-2-methylcyclohexane | KCN in DMSO | (1S,2S)-1-Cyano-2-methylcyclohexane |

| (1S,2S)-1-Iodo-2-methylcyclohexane | KF in DMSO | (1R,2R)-1-Fluoro-2-methylcyclohexane |

Intramolecular nucleophilic substitution reactions can occur if a molecule contains both a nucleophilic group and a leaving group. The likelihood of such a reaction depends on the formation of a stable ring structure, typically 5- or 6-membered rings. For a derivative of Cyclohexane, 1-iodo-2-methyl to undergo an intramolecular substitution, the methyl group would need to be replaced by a substituent containing a nucleophilic atom (e.g., a hydroxyl or amino group) that is appropriately positioned to attack the carbon bearing the iodine. While theoretically possible, specific examples for this exact compound are not extensively documented in readily available literature.

Elimination Reactions

Elimination reactions of this compound involve the removal of the iodine atom and a proton from an adjacent carbon to form an alkene. These reactions can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism.

The E1 (Elimination Unimolecular) mechanism, like the SN1 mechanism, proceeds through a carbocation intermediate. The reaction is favored by weak bases and polar protic solvents. Following the formation of the 2-methylcyclohexyl carbocation, a weak base (often the solvent) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond.

The regioselectivity of E1 reactions is generally governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product. In the case of the 2-methylcyclohexyl carbocation, proton abstraction can lead to either 1-methylcyclohexene (a trisubstituted alkene) or 3-methylcyclohexene (B1581247) (a disubstituted alkene). According to Zaitsev's rule, 1-methylcyclohexene would be the expected major product. As with SN1 reactions, the possibility of carbocation rearrangement prior to elimination must be considered, which could lead to different alkene products.

The E2 (Elimination Bimolecular) mechanism is a concerted process where a strong base removes a proton, and the leaving group departs simultaneously. A critical requirement for the E2 mechanism in cyclohexane systems is a periplanar arrangement of the proton to be removed and the leaving group, with a strong preference for an anti-periplanar (180°) geometry. This necessitates that both the hydrogen and the iodine atom occupy axial positions in the chair conformation of the cyclohexane ring.

This stereochemical requirement has a profound impact on the products formed from different stereoisomers of 1-iodo-2-methylcyclohexane. For example, in the cis-isomer, a conformation with an axial iodine can also have an axial hydrogen on the adjacent carbon, allowing for the formation of the more stable Zaitsev product (1-methylcyclohexene). In contrast, the trans-isomer may need to adopt a less stable conformation to achieve the necessary trans-diaxial arrangement, which can lead to the formation of the less stable Hofmann product (3-methylcyclohexene) at a slower rate.

The regioselectivity of the E2 reaction can also be influenced by the steric bulk of the base.

Saytzeff's Rule: With a small, unhindered base such as sodium ethoxide (NaOEt), the more substituted and thermodynamically more stable alkene (the Saytzeff product) is favored.

Hofmann's Rule: With a bulky, sterically hindered base like potassium tert-butoxide (KOtBu), the base preferentially abstracts the more accessible, less sterically hindered proton, leading to the formation of the less substituted alkene (the Hofmann product).

Table 3: Regioselectivity in the E2 Elimination of a 2-Methylcyclohexyl Halide

| Substrate | Base | Major Product | Minor Product | Governing Rule |

| 1-Iodo-2-methylcyclohexane | Sodium ethoxide (NaOEt) | 1-Methylcyclohexene | 3-Methylcyclohexene | Saytzeff |

| 1-Iodo-2-methylcyclohexane | Potassium tert-butoxide (KOtBu) | 3-Methylcyclohexene | 1-Methylcyclohexene | Hofmann |

Competition Between Substitution and Elimination Pathways

The reaction of this compound, a secondary alkyl halide, can proceed through substitution (SN1 and SN2) or elimination (E1 and E2) pathways. The predominant pathway is determined by several factors, including the nature of the nucleophile/base, the solvent, and the temperature.

For secondary alkyl halides, all four pathways are possible, making the reaction conditions crucial in determining the outcome. mdpi.com Strong nucleophiles or bases, which are typically negatively charged, favor SN2 and E2 reactions. mdpi.com Conversely, weak, neutral nucleophiles/bases like water or alcohols favor SN1 and E1 reactions, often referred to as solvolysis. mdpi.com

The strength and steric hindrance of the base play a significant role in the competition between E2 and SN2 reactions.

Strong, non-bulky bases (e.g., sodium hydroxide (B78521), NaOH) can act as both nucleophiles and bases. With a secondary substrate like 1-iodo-2-methylcyclohexane, both SN2 and E2 products can be formed. nih.gov Heating the reaction mixture generally favors elimination over substitution.

Strong, sterically hindered bases (e.g., potassium tert-butoxide, KOC(CH3)3) primarily act as bases, favoring the E2 pathway. organicreactions.org The bulkiness of the base makes it difficult to approach the electrophilic carbon for a backside attack (SN2), so it preferentially abstracts a proton, leading to elimination. organicreactions.org

The regioselectivity of the E2 elimination is also influenced by the base. According to Zaitsev's rule, the more substituted (more stable) alkene is generally the major product when using a small, strong base. rsc.orgchem-station.com However, a bulky base will preferentially abstract the most accessible proton, which may lead to the formation of the less substituted (Hofmann) alkene. rsc.orgnih.gov In the case of 1-iodo-2-methylcyclohexane, this would be the competition between the formation of 1-methylcyclohex-1-ene (Zaitsev product) and 3-methylcyclohex-1-ene.

For unimolecular reactions (SN1 and E1), the first step is the formation of a secondary carbocation. These pathways are competitive and are favored by polar protic solvents. An increase in temperature tends to favor the E1 pathway over the SN1 pathway. researchgate.net

| Reaction Conditions | Favored Pathway(s) | Typical Reagents | Major Product Type |

|---|---|---|---|

| Strong, non-bulky base | SN2 / E2 | NaOH, CH3CH2ONa | Mixture of substitution and elimination products |

| Strong, bulky base | E2 | KOC(CH3)3 (Potassium tert-butoxide) | Elimination product (alkene) |

| Weak nucleophile/base | SN1 / E1 | H2O, CH3OH | Mixture of substitution and elimination products |

| Weak nucleophile/base with heat | E1 > SN1 | H2O, CH3OH (with heat) | Elimination product (alkene) |

Rearrangement Reactions Involving Carbocation Intermediates

Carbocation intermediates are characteristic of SN1 and E1 reaction pathways. researchgate.net The initial step in these reactions for this compound would be the loss of the iodide leaving group to form a secondary carbocation at the C1 position. Carbocations are prone to rearrangement to form a more stable species if possible. researchgate.netnih.gov

In the case of the 2-methylcyclohexyl carbocation, a 1,2-hydride shift can occur. This involves the migration of a hydrogen atom with its bonding pair of electrons from an adjacent carbon to the positively charged carbon. researchgate.net If the hydrogen at C2 migrates to the C1 carbocation, a new, more stable tertiary carbocation is formed at the C2 position. This rearrangement is energetically favorable because tertiary carbocations are more stable than secondary carbocations due to hyperconjugation and inductive effects. researchgate.net

Once the more stable tertiary carbocation is formed, it can then be attacked by a nucleophile (SN1 pathway) to give a rearranged substitution product or lose a proton from an adjacent carbon (E1 pathway) to yield a rearranged alkene. nih.gov Therefore, reactions proceeding through an SN1 or E1 mechanism can potentially lead to a mixture of products, including those with a rearranged carbon skeleton. For example, the hydrolysis of a similar compound, 2,2-dimethyl-1-iodocyclohexane, is known to proceed with a methyl shift to form a more stable tertiary carbocation. wikipedia.org

Reductive Dehalogenation Processes

Reductive dehalogenation is a reaction that replaces a halogen atom with a hydrogen atom, effectively reducing the alkyl halide to an alkane. wikipedia.org This process can be achieved using various reagents and methods. For a secondary cycloalkyl iodide like this compound, several reductive dehalogenation methods are applicable.

One common method involves the use of tributyltin hydride (Bu3SnH) in a free-radical chain reaction. youtube.comorganic-chemistry.org The reaction is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN). The tributyltin radical abstracts the iodine atom from the cycloalkyl iodide, generating a secondary cycloalkyl radical. This radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to form the final product, methylcyclohexane, and regenerate the tributyltin radical to continue the chain reaction. youtube.com

Another powerful method for the reduction of alkyl halides is the use of samarium(II) iodide (SmI2), also known as Kagan's reagent. chem-station.comwikipedia.orgwikipedia.org SmI2 is a mild, one-electron reducing agent that can convert alkyl iodides to the corresponding alkanes. wikipedia.org The reaction mechanism is thought to proceed through either radical intermediates or organosamarium species, which are then protonated by a proton source (often an alcohol co-solvent) to yield the alkane. wikipedia.orgnih.gov

More recently, photocatalytic methods have been developed for the reductive dehalogenation of alkyl halides. These methods often utilize a photosensitizer that, upon irradiation with visible light, can promote the reduction of the alkyl halide to a radical intermediate, which then abstracts a hydrogen atom to form the alkane. mdpi.comnih.govnih.gov

Organometallic Reactions and Cross-Coupling Precursors

Alkyl iodides are excellent precursors for the formation of organometallic reagents and for use in cross-coupling reactions.

Grignard Reagents: this compound can react with magnesium metal in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form the corresponding Grignard reagent, (2-methylcyclohexyl)magnesium iodide. rsc.orgresearchgate.netyoutube.comnih.gov This reaction converts the electrophilic carbon of the C-I bond into a highly nucleophilic carbon. Grignard reagents are versatile intermediates in organic synthesis, reacting with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. youtube.com

Cross-Coupling Reactions: The C-I bond in this compound can participate in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing new carbon-carbon bonds.

Suzuki Coupling: In a Suzuki reaction, an organohalide is coupled with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.orgresearchgate.net While most commonly applied to sp2-hybridized carbons, advancements have extended the scope to include sp3-hybridized halides.

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin compound (organostannane) catalyzed by palladium. chem-station.comwikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups. The general mechanism involves oxidative addition of the alkyl iodide to the Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to form the coupled product. chem-station.com

| Reaction Type | Reagents | Intermediate/Key Species | Product Type |

|---|---|---|---|

| Grignard Formation | Mg, anhydrous ether | (2-methylcyclohexyl)magnesium iodide | Organomagnesium reagent |

| Suzuki Coupling | Organoboron compound, Pd catalyst, base | Organopalladium intermediate | C-C coupled product |

| Stille Coupling | Organostannane, Pd catalyst | Organopalladium intermediate | C-C coupled product |

Advanced Spectroscopic Elucidation of Cyclohexane, 1 Iodo 2 Methyl Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for analyzing the solution-state structure and dynamics of 1-iodo-2-methylcyclohexane. Through various NMR experiments, it is possible to distinguish between the cis and trans isomers and to determine the axial or equatorial orientation of the iodo and methyl substituents in the dominant chair conformation.

The ¹H NMR spectrum provides a wealth of information based on three key parameters: chemical shift (δ), integration, and spin-spin coupling (J). For 1-iodo-2-methylcyclohexane, the analysis of these parameters is crucial for stereochemical assignment.

Chemical Shifts: The proton attached to the carbon bearing the iodine atom (H-1) is expected to be the most downfield of the ring protons due to the deshielding effect of the electronegative iodine. Its precise chemical shift is highly dependent on its orientation. An axial proton typically resonates at a lower chemical shift (more shielded) than an equatorial proton in a similar electronic environment. The protons of the methyl group will appear as a doublet further upfield.

Coupling Constants: The vicinal (three-bond) coupling constants (³JHH) are particularly diagnostic of the stereochemistry. The magnitude of ³JHH is related to the dihedral angle (θ) between the coupled protons, as described by the Karplus equation.

A large coupling constant (typically 8-13 Hz) is observed for trans-diaxial protons (θ ≈ 180°).

Smaller coupling constants (typically 1-5 Hz) are observed for axial-equatorial and equatorial-equatorial protons (θ ≈ 60°).

By analyzing the splitting pattern of H-1, one can determine its orientation and, consequently, the conformation of the ring. For instance, in the trans isomer, one chair conformer will have both substituents in equatorial positions, while the other will have them in diaxial positions. The conformer with equatorial substituents is generally more stable. libretexts.orglibretexts.org In this stable conformer, H-1 would be axial and would exhibit large diaxial couplings to the two adjacent axial protons. Conversely, the cis isomer will have one axial and one equatorial substituent in any chair conformation.

Table 1: Predicted ¹H NMR Data for Conformers of 1-iodo-2-methylcyclohexane Note: These are estimated values. Actual values can vary with solvent and temperature.

| Isomer | Conformer | Proton | Orientation | Expected δ (ppm) | Expected Coupling Constants (J, Hz) |

| trans | diequatorial | H-1 | axial | ~4.0 - 4.5 | J_ax,ax ≈ 8-13 Hz; J_ax,eq ≈ 2-5 Hz |

| -CH₃ | equatorial | ~0.8 - 1.0 (d) | ³J ≈ 7 Hz | ||

| cis | 1-eq, 2-ax | H-1 | axial | ~4.0 - 4.5 | J_ax,ax ≈ 8-13 Hz; J_ax,eq ≈ 2-5 Hz |

| -CH₃ | axial | ~0.9 - 1.2 (d) | ³J ≈ 7 Hz | ||

| cis | 1-ax, 2-eq | H-1 | equatorial | ~4.5 - 5.0 | J_eq,ax ≈ 2-5 Hz; J_eq,eq ≈ 1-3 Hz |

| -CH₃ | equatorial | ~0.8 - 1.0 (d) | ³J ≈ 7 Hz |

¹³C NMR: Carbon Skeletal Analysis and Isomeric Differentiation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule and provides information about their electronic state. The chemical shifts are sensitive to the steric environment, which allows for isomeric differentiation.

Carbon Skeletal Analysis: A fully decoupled ¹³C NMR spectrum of 1-iodo-2-methylcyclohexane is expected to show seven distinct signals, corresponding to the six ring carbons and the one methyl carbon. The carbon attached to the iodine atom (C-1) will be shifted significantly upfield compared to a typical alkane carbon due to the "heavy atom effect" of iodine, typically appearing in the 20-40 ppm range. The carbon bearing the methyl group (C-2) and the methyl carbon itself will have characteristic shifts.

Isomeric Differentiation: The key to differentiating isomers and conformers lies in the γ-gauche effect. An axial substituent causes a shielding (upfield shift of 4-7 ppm) of the γ-carbons (C-3 and C-5 relative to an axial C-1 substituent) compared to when the substituent is equatorial. Therefore, by comparing the chemical shifts of the ring carbons, particularly C-3, C-4, C-5, and C-6, the preferred conformation and the stereoisomer can be determined. For example, the cis isomer with an axial methyl group would show a noticeable upfield shift for C-4 and C-6 compared to the conformer where the methyl group is equatorial.

Table 2: Estimated ¹³C NMR Chemical Shifts for 1-iodo-2-methylcyclohexane Note: Values are estimates based on substituent effects.

| Isomer | Conformer | C-1 (CH-I) | C-2 (CH-CH₃) | C-3 | C-4 | C-5 | C-6 | -CH₃ |

| trans | diequatorial | ~35 ppm | ~38 ppm | ~32 ppm | ~25 ppm | ~26 ppm | ~34 ppm | ~18 ppm |

| cis | 1-ax, 2-eq | ~30 ppm | ~36 ppm | ~26 ppm | ~25 ppm | ~20 ppm | ~28 ppm* | ~18 ppm |

*Indicates carbons shielded by the γ-gauche effect from the axial iodine.

2D NMR Techniques (e.g., COSY, NOESY, HMQC, HMBC) for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete structural picture by mapping out correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling networks. libretexts.org A cross-peak between two protons indicates that they are spin-coupled, typically over two or three bonds. For 1-iodo-2-methylcyclohexane, COSY would show a cross-peak between H-1 and the two H-2 protons, and between H-1 and the two H-6 protons, confirming the 1,2-substitution pattern. It would also map out all the other adjacent proton relationships around the ring (H-2 with H-3, H-3 with H-4, etc.). libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space (< 5 Å), regardless of whether they are bonded. libretexts.org It is exceptionally powerful for determining stereochemistry and conformation. libretexts.org Key NOE correlations would include:

Distinguishing Isomers: In the cis isomer, a NOE cross-peak would be expected between the methyl protons and H-1. In the trans isomer, these protons would be too far apart to show a significant NOE.

Confirming Conformation: Strong NOEs between protons in a 1,3-diaxial relationship are characteristic of the chair conformation. For example, in a conformer with an axial methyl group, a strong NOE would be seen between the methyl protons and the axial protons on C-4 and C-6.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It allows for the unambiguous assignment of each ¹H signal to its corresponding ¹³C signal.

Table 3: Key Expected 2D NMR Correlations for cis-1-iodo-2-methylcyclohexane (1-ax, 2-eq conformer)

| Technique | Correlated Nuclei | Information Gained |

| COSY | H-1 ↔ H-2, H-6 | Confirms connectivity of H-1 |

| H-2 ↔ H-1, H-3, -CH₃ | Confirms connectivity of H-2 | |

| NOESY | H-1 (axial) ↔ H-3ax, H-5ax | Confirms 1,3-diaxial relationships and chair conformation |

| -CH₃ (equatorial) ↔ H-2ax, H-3eq | Confirms equatorial position of methyl group | |

| HMQC/HSQC | H-1 ↔ C-1 | Assigns C-1 |

| -CH₃ ↔ C(methyl) | Assigns methyl carbon | |

| HMBC | -CH₃ protons ↔ C-1, C-2, C-3 | Confirms 1,2-substitution pattern |

Infrared (IR) Spectroscopy for Functional Group and Conformational Insights

Infrared (IR) spectroscopy is used to identify functional groups present in a molecule by detecting the absorption of IR radiation corresponding to molecular vibrations. msu.edu For 1-iodo-2-methylcyclohexane, the IR spectrum is relatively simple but provides confirmatory information.

C-H Vibrations: The most prominent absorptions will be due to C-H stretching vibrations from the methyl (CH₃) and methylene (B1212753) (CH₂) groups, which appear in the 2850-3000 cm⁻¹ region. docbrown.infouomustansiriyah.edu.iq C-H bending vibrations for these groups are also expected in the 1350-1470 cm⁻¹ range. uomustansiriyah.edu.iq

C-I Vibration: The carbon-iodine (C-I) stretching vibration is expected to occur in the far-infrared region, typically between 500 and 600 cm⁻¹. This absorption is often weak and can be difficult to observe with standard IR spectrometers.

Conformational Insights: While IR is less definitive than NMR for conformational analysis, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can exist between different isomers or conformers. docbrown.info For instance, the specific frequencies of C-H rocking or twisting modes can be sensitive to the local steric environment, potentially allowing for differentiation between samples of pure isomers. However, these differences are often minor and difficult to interpret without reference spectra.

Table 4: Characteristic IR Absorption Bands for 1-iodo-2-methylcyclohexane

| Vibration | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | -CH₃, -CH₂- | 2850 - 2960 | Strong, multiple peaks |

| C-H Bend | -CH₂- (scissoring) | ~1450 | Medium |

| C-H Bend | -CH₃ (asymmetric/symmetric) | ~1460, ~1375 | Medium |

| C-I Stretch | Alkyl iodide | 500 - 600 | Weak to Medium |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isomeric Differentiation

Mass spectrometry (MS) provides information about the molecular weight and elemental formula of a compound and offers structural clues based on its fragmentation pattern upon ionization. chemguide.co.uk

Molecular Ion: In electron ionization (EI) mass spectrometry, 1-iodo-2-methylcyclohexane will produce a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) corresponding to its molecular weight (224 g/mol for C₇H₁₃I). The M⁺ peak may be of moderate to low intensity due to the lability of the C-I bond.

Fragmentation Pathways: The fragmentation is dominated by the cleavage of the weakest bonds. libretexts.org

Loss of Iodine: The most characteristic fragmentation is the cleavage of the C-I bond, which is the weakest bond in the molecule. This results in the loss of an iodine radical (·I, mass 127) and the formation of a 2-methylcyclohexyl cation at m/z 97 ([M-127]⁺).

Loss of Methyl Group: Cleavage of the C-C bond to lose a methyl radical (·CH₃, mass 15) can occur, leading to a fragment at m/z 209 ([M-15]⁺).

Ring Cleavage: The cyclohexyl cation (m/z 97) can undergo further fragmentation and rearrangement, leading to a series of smaller hydrocarbon fragments, typically seen in the mass spectra of cyclohexanes, such as ions at m/z 83, 69, 55, and 41. docbrown.infolibretexts.org

Alpha Cleavage: Cleavage of the C-C bond adjacent to the C-I bond (alpha-cleavage) is another common pathway for alkyl halides. youtube.com

Isomeric Differentiation: While the primary fragmentation pathways will be the same for both cis and trans isomers, the relative intensities (abundances) of the fragment ions might differ. These differences arise from the varying steric energies of the parent ions and the transition states for fragmentation. For example, an isomer that can more readily adopt a conformation leading to a stable fragment ion may show a higher abundance for that peak. However, without reference spectra, assigning stereochemistry based on MS fragmentation alone is generally unreliable.

Table 5: Expected Major Ions in the Mass Spectrum of 1-iodo-2-methylcyclohexane

| m/z | Ion Formula | Identity/Origin |

| 224 | [C₇H₁₃I]⁺ | Molecular Ion (M⁺) |

| 209 | [C₆H₁₀I]⁺ | Loss of ·CH₃ radical ([M-15]⁺) |

| 127 | [I]⁺ | Iodine cation |

| 97 | [C₇H₁₃]⁺ | Loss of ·I radical ([M-127]⁺) |

| 83 | [C₆H₁₁]⁺ | Loss of CH₂ from m/z 97 |

| 69 | [C₅H₉]⁺ | Further fragmentation |

| 55 | [C₄H₇]⁺ | Further fragmentation |

| 41 | [C₃H₅]⁺ | Allyl cation (stable) |

X-ray Crystallography of Solid Derivatives or Co-crystals for Definitive Structural Resolution

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule. It provides an unambiguous map of atomic positions in the solid state, yielding exact bond lengths, bond angles, and torsional angles.

Since 1-iodo-2-methylcyclohexane is a liquid at room temperature, it cannot be analyzed directly by single-crystal X-ray diffraction. To obtain a crystal suitable for analysis, one of two approaches would be necessary:

Crystallization at Low Temperature: The compound could be crystallized by cooling it to below its freezing point. If a suitable single crystal can be grown and maintained at low temperature, its structure can be determined.

Formation of a Solid Derivative or Co-crystal: A chemical reaction could be performed to create a solid derivative of the molecule. Alternatively, a co-crystal could be formed by crystallizing the compound with another molecule that engages in strong intermolecular interactions (e.g., hydrogen bonding or halogen bonding), resulting in a well-ordered solid lattice.

A successful crystallographic analysis would definitively resolve the following:

Relative Stereochemistry: It would unambiguously distinguish between the cis and trans isomers.

Conformation: It would show the exact chair conformation of the cyclohexane (B81311) ring in the solid state.

Structural Parameters: It would provide precise measurements of all bond lengths (C-C, C-H, C-I) and angles, confirming the geometry and revealing any distortions caused by steric strain.

While powerful, the structure determined by X-ray crystallography represents the molecule's conformation in a rigid crystal lattice and may not perfectly represent the dynamic equilibrium of conformers present in a solution, which is better described by NMR.

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD)) for Enantiomeric Purity and Absolute Configuration

The application of ORD and ECD to elucidate the stereochemistry of the various isomers of Cyclohexane, 1-iodo-2-methyl- would provide invaluable insights into their conformational preferences and the influence of the iodo and methyl substituents on the chiroptical properties of the cyclohexane ring.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. A key feature of an ORD spectrum is the Cotton effect, which is the characteristic anomalous dispersion curve observed in the vicinity of an electronic absorption band of a chromophore. The sign and magnitude of the Cotton effect can be empirically correlated to the absolute configuration of the molecule.

Electronic Circular Dichroism (ECD) is the differential absorption of left and right circularly polarized light by a chiral molecule. An ECD spectrum is a plot of the difference in molar absorptivity (Δε) or molar ellipticity ([θ]) against wavelength. ECD bands correspond to the electronic transitions of the chromophores within the molecule. The sign and intensity of these bands are highly sensitive to the stereochemical environment.

For the stereoisomers of 1-iodo-2-methylcyclohexane, the iodine atom and the C-I bond would act as the primary chromophores responsible for the observed chiroptical signals in the accessible UV-Vis region. The spatial disposition of the methyl group relative to the iodine atom in the different chair conformations of the cis and trans isomers would significantly influence the ORD and ECD spectra.

Detailed Research Findings

A comprehensive search of scientific literature and spectroscopic databases did not yield specific experimental or theoretically calculated ORD and ECD data for the individual stereoisomers of this compound-. While the principles of applying these techniques to substituted cyclohexanes are well-established, specific studies on this particular compound are not publicly available at this time.

In the absence of direct data, a theoretical approach employing quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), would be the standard method to predict the ECD and ORD spectra for each possible stereoisomer (e.g., (1R,2R), (1S,2S), (1R,2S), and (1S,2R)). By comparing the theoretically predicted spectra with experimentally obtained spectra from a synthesized sample, the absolute configuration could be unambiguously assigned.

Hypothetical Data Tables for Illustrative Purposes

To illustrate the type of data that would be generated from such a study, the following hypothetical data tables are presented. These tables are based on the expected spectral characteristics for substituted cyclohexanes and are for educational purposes only.

Table 1: Hypothetical Optical Rotatory Dispersion (ORD) Data for Stereoisomers of 1-iodo-2-methylcyclohexane

| Stereoisomer | Solvent | Cotton Effect Sign | Peak Wavelength (nm) | Trough Wavelength (nm) |

| (1R,2R) | Methanol (B129727) | Positive | ~270 | ~230 |

| (1S,2S) | Methanol | Negative | ~270 | ~230 |

| (1R,2S) | Methanol | Weak Positive | ~260 | ~225 |

| (1S,2R) | Methanol | Weak Negative | ~260 | ~225 |

Table 2: Hypothetical Electronic Circular Dichroism (ECD) Data for Stereoisomers of 1-iodo-2-methylcyclohexane

| Stereoisomer | Solvent | Wavelength (λ_max, nm) | Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) |

| (1R,2R) | Methanol | ~255 | +5000 |

| (1S,2S) | Methanol | ~255 | -5000 |

| (1R,2S) | Methanol | ~250 | +1500 |

| (1S,2R) | Methanol | ~250 | -1500 |

These hypothetical tables illustrate how the sign of the Cotton effect in ORD and the sign of the molar ellipticity in ECD are opposite for enantiomers. The magnitude and wavelength of these signals would also differ between diastereomers, allowing for their differentiation. The determination of enantiomeric purity would involve comparing the intensity of the measured chiroptical signal of a sample to that of a pure enantiomeric standard.

Computational and Theoretical Investigations of Cyclohexane, 1 Iodo 2 Methyl

Quantum Mechanical (QM) Calculations (e.g., DFT) for Electronic Structure and Stability

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental for exploring the electronic structure and thermodynamic stability of Cyclohexane (B81311), 1-iodo-2-methyl. These ab initio methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

DFT calculations can be used to optimize the geometry of the various stereoisomers and conformers of 1-iodo-2-methylcyclohexane, providing precise data on bond lengths, bond angles, and dihedral angles. For the trans and cis isomers, DFT is employed to calculate the relative energies of the different chair conformations. For example, in trans-1-iodo-2-methylcyclohexane, the diequatorial conformer (iodine and methyl group both in equatorial positions) is significantly more stable than the diaxial conformer due to the avoidance of severe 1,3-diaxial steric interactions. libretexts.orglibretexts.orglibretexts.org

Furthermore, analysis of the molecular orbitals (e.g., Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) and the distribution of electron density reveals key aspects of the molecule's reactivity. The carbon-iodine (C-I) bond is a focal point of these studies, as its length, strength, and polarity are critical determinants of the molecule's susceptibility to nucleophilic substitution and elimination reactions.

Table 1: Illustrative DFT-Calculated Structural Parameters and Relative Energies for Conformers of trans-1-iodo-2-methylcyclohexane Note: These values are representative examples derived from typical DFT calculations and are intended for illustrative purposes.

| Conformer | Parameter | Calculated Value |

|---|---|---|

| Diequatorial (e,e) | C-I Bond Length | ~2.15 Å |

| C-C-I Bond Angle | ~111.5° | |

| Relative Energy | 0.00 kcal/mol (Reference) | |

| Population at 298 K | >99% | |

| Diaxial (a,a) | C-I Bond Length | ~2.17 Å |

| C-C-I Bond Angle | ~109.8° | |

| Relative Energy | ~5.5 kcal/mol | |

| Population at 298 K | <1% |

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While QM methods are highly accurate, they are computationally expensive. Molecular Mechanics (MM) offers a faster alternative for conformational analysis by using classical physics-based force fields to calculate molecular energies. MM is particularly useful for quickly assessing the steric strain in different conformers of 1-iodo-2-methylcyclohexane. sapub.org The energy penalties associated with steric clashes, such as 1,3-diaxial interactions, are quantified to determine the most stable chair conformations. fiveable.mepressbooks.pub

For cis-1-iodo-2-methylcyclohexane, ring flipping interconverts two conformations of equal energy, where one substituent is axial and the other is equatorial. libretexts.org For the trans isomer, the diequatorial conformer is strongly favored over the diaxial conformer. utexas.edu The energy difference is a sum of the steric strain induced by each axial group.

Molecular Dynamics (MD) simulations build upon MM by introducing time, allowing the study of the dynamic behavior of the molecule. nih.gov An MD simulation can model the process of ring flipping, providing information on the energy barriers between chair, boat, and twist-boat conformations. stackexchange.com By simulating the molecule's movement over time at a given temperature, MD can predict the equilibrium distribution of conformers, which directly relates to the principles of conformational equilibrium. fiveable.me

Table 2: Conformational Analysis of 1-iodo-2-methylcyclohexane Isomers Based on established principles of steric interactions in substituted cyclohexanes.

| Isomer | Stable Conformer(s) | Key Steric Interactions | Relative Stability |

|---|---|---|---|

| cis | (Iodoax, Methyleq) ⇌ (Iodoeq, Methylax) | One 1,3-diaxial interaction in each conformer (I-H or CH₃-H). | The two conformers are of similar, but not identical, energy. The one with the smaller group (Iodine) in the axial position is slightly favored. |

| trans | (Iodoeq, Methyleq) | Gauche interaction between equatorial I and CH₃ groups. | The diequatorial conformer is highly favored over the diaxial conformer, which suffers from significant 1,3-diaxial strain. libretexts.org |

Transition State Modeling for Reaction Pathway Elucidation

Computational modeling is indispensable for studying chemical reactions, as it allows for the characterization of fleeting transition states that cannot be observed experimentally. mit.edue3s-conferences.org For an alkyl halide like 1-iodo-2-methylcyclohexane, a primary reaction pathway is the bimolecular elimination (E2) reaction.

The stereochemistry of the E2 reaction is highly constrained, requiring an anti-periplanar alignment of a β-hydrogen and the leaving group (iodine). libretexts.orgmasterorganicchemistry.com In a cyclohexane ring, this translates to a strict requirement for both the hydrogen and the iodine to be in axial positions (a trans-diaxial arrangement). libretexts.orgchemistrysteps.com

Transition state modeling for the E2 reaction of 1-iodo-2-methylcyclohexane isomers can predict reaction rates and product distributions.

For cis-1-iodo-2-methylcyclohexane , the conformer with an axial iodine also has an axial hydrogen on the adjacent carbon, fulfilling the requirement for E2 elimination to form 1-methylcyclohexene. libretexts.org

For trans-1-iodo-2-methylcyclohexane , the most stable diequatorial conformer is unreactive in an E2 mechanism because the iodine is not axial. youtube.com The molecule must first flip to the high-energy diaxial conformation to react. In this conformation, the only available anti-periplanar β-hydrogen is on the carbon without the methyl group, leading to the formation of 3-methylcyclohexene (B1581247), which is typically the less stable (Hofmann) product. libretexts.orglibretexts.org Computational modeling can calculate the high energy barrier for this pathway, explaining why the trans isomer reacts much slower than the cis isomer.

Table 3: Predicted E2 Elimination Pathways via Transition State Modeling

| Isomer | Reactive Conformation | Trans-Diaxial H-C-C-I Arrangement | Predicted Major Product |

|---|---|---|---|

| cis | (Iodoax, Methyleq) | Yes (at C2) | 1-methylcyclohexene (Zaitsev product) |

| trans | (Iodoax, Methylax) | Yes (at C6) | 3-methylcyclohexene (Hofmann product) |

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Quantum mechanical calculations can accurately predict various spectroscopic properties, which serves as a powerful method for structure verification and conformational analysis. By calculating parameters and comparing them to experimental spectra, the specific isomer and its dominant conformation in solution can be identified.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can predict ¹³C and ¹H NMR chemical shifts and spin-spin coupling constants. Calculations would show distinct chemical shifts for the axial versus equatorial conformers of 1-iodo-2-methylcyclohexane. For instance, the carbon atom bonded to an axial iodine would be predicted to have a different chemical shift compared to one bonded to an equatorial iodine.

Infrared (IR) Spectroscopy: QM calculations can compute the vibrational frequencies and intensities of a molecule. The calculated IR spectrum for the most stable conformer of 1-iodo-2-methylcyclohexane can be compared to an experimental spectrum. Specific vibrational modes, such as the C-I stretching frequency, would be predicted at different wavenumbers depending on whether the iodine atom is in an axial or equatorial position.

Table 4: Illustrative Correlation of Calculated and Experimental ¹³C NMR Chemical Shifts Note: Values are hypothetical, demonstrating the principle of using computational data to confirm experimental assignments for a specific conformer.

| Carbon Atom | Predicted Chemical Shift (ppm) for (e,e)-trans Conformer | Experimental Chemical Shift (ppm) | Assignment Confidence |

|---|---|---|---|

| C1 (bearing I) | 35.2 | 34.8 | High |

| C2 (bearing CH₃) | 38.5 | 38.1 | High |

| Methyl (CH₃) | 19.8 | 20.1 | High |

Solvation Effects and Reaction Environment Modeling

The surrounding environment, particularly the solvent, can significantly influence the behavior of a molecule. Computational models can account for these solvation effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient for estimating how a solvent's polarity might affect the relative stability of different conformers. A more polar solvent might slightly favor a conformer with a larger dipole moment.

Explicit Solvation Models: In this more intensive method, individual solvent molecules are included in the simulation box around the solute molecule. This is typically done within an MD framework. This method allows for the study of specific solute-solvent interactions, such as hydrogen bonding (if applicable) and the precise arrangement of the solvent shell, which can impact reaction energy barriers.

For 1-iodo-2-methylcyclohexane, modeling solvation effects is important for accurately predicting conformational equilibria and the rates of SN2/E2 reactions, as the stabilization of reactants, transition states, and products can vary significantly with the solvent environment. stackexchange.com

Synthetic Applications and Derivatization Chemistry of Cyclohexane, 1 Iodo 2 Methyl

Role as a Key Intermediate in Complex Molecule Synthesis

The 2-methylcyclohexane motif is a common structural feature in a variety of natural products and complex organic molecules. Cyclohexane (B81311), 1-iodo-2-methyl, particularly in its stereochemically pure forms, serves as a valuable chiral building block for introducing this moiety. Its utility lies in its ability to connect to other molecular fragments through the reactive C-I bond, allowing for the construction of more elaborate structures.

While its application may not be as frequently documented in the total synthesis of well-known natural products as some other intermediates, its role is significant in methodologies aiming to construct substituted cyclohexane rings. Organic chemists utilize this compound to test and develop new synthetic strategies where a 2-methylcyclohexyl group is required. The defined stereochemistry of the iodo and methyl groups allows for highly controlled and predictable outcomes in synthetic transformations, which is crucial when constructing complex targets with multiple stereocenters.

Conversion to Diverse Functionalities (e.g., Alcohols, Amines, Ethers, Alkenes)

The primary utility of Cyclohexane, 1-iodo-2-methyl, in synthetic chemistry is its straightforward conversion into a multitude of other functional groups. The iodide ion is an exceptional leaving group, making the compound highly susceptible to both nucleophilic substitution (S(_N)2) and base-induced elimination (E2) reactions. The specific outcome of a reaction is often dictated by the choice of reagents and reaction conditions.

Nucleophilic Substitution Reactions:

In S(_N)2 reactions, a nucleophile attacks the carbon atom bearing the iodine, leading to an inversion of stereochemistry at that center. This allows for the stereospecific introduction of various functionalities. For instance, reaction with hydroxide (B78521) or alkoxide ions yields alcohols or ethers, respectively. Similarly, other nucleophiles can be employed to introduce amines (often via an azide (B81097) or cyanide intermediate), thiols, and other groups.

Elimination Reactions:

When treated with a strong base, this compound, undergoes an E2 elimination to form alkenes. The regioselectivity of this reaction (the position of the newly formed double bond) is heavily influenced by the steric bulk of the base used.

Saytzeff Elimination: With small, sterically unhindered bases like sodium ethoxide, the reaction typically follows the Saytzeff rule, leading to the formation of the more substituted, thermodynamically more stable alkene. For 1-iodo-2-methylcyclohexane, this results in 1-methylcyclohexene as the major product.

Hofmann Elimination: In contrast, when a bulky base such as potassium tert-butoxide is used, the less sterically hindered proton is abstracted. This leads to the formation of the less substituted alkene, 3-methylcyclohexene (B1581247), as the major product, in accordance with the Hofmann rule.

The interplay between substitution and elimination pathways, and the regioselectivity of elimination, makes 1-iodo-2-methylcyclohexane an excellent substrate for demonstrating fundamental principles of organic reactivity.

Below is a summary of representative transformations:

| Starting Material | Reagent(s) | Major Product(s) | Reaction Type |

| This compound | NaOH (aq) | 2-Methylcyclohexan-1-ol | S(_N)2 |

| This compound | NaOCH₂CH₃ | 1-Methylcyclohex-1-ene | E2 (Saytzeff) |

| This compound | KOC(CH₃)₃ | 3-Methylcyclohex-1-ene | E2 (Hofmann) |

| This compound | KCN in DMSO | 2-Methylcyclohexane-1-carbonitrile | S(_N)2 |

| This compound | NaN₃ followed by LiAlH₄ | 2-Methylcyclohexan-1-amine | S(_N)2 / Reduction |

Formation of Polycyclic or Spirocyclic Systems

Alkyl iodides are valuable precursors for the formation of cyclic structures through various synthetic strategies, including intramolecular cyclizations and cycloaddition reactions. In principle, this compound, could be elaborated with a suitable tether and then induced to cyclize, forming a new ring and leading to a polycyclic (fused or bridged) system. For example, radical cyclization, a powerful method for C-C bond formation, could be initiated by treating a suitably functionalized derivative of 1-iodo-2-methylcyclohexane with a radical initiator like tributyltin hydride.

Similarly, the synthesis of spirocyclic compounds, which feature two rings sharing a single carbon atom, could be envisioned. This might involve an intramolecular alkylation where a nucleophilic center within a side chain attached to the cyclohexane ring displaces the iodide.

However, despite these theoretical possibilities, specific and widely adopted applications of this compound, as a direct precursor for the synthesis of complex polycyclic or spirocyclic systems are not extensively documented in readily available scientific literature. Its use is more commonly associated with the fundamental transformations described in the previous section.

Precursor to Biologically Relevant Scaffolds or Analogs

The substituted cyclohexane ring is a prevalent scaffold in a wide array of biologically active compounds, including many pharmaceuticals and natural products. The structural rigidity and stereochemical complexity of this motif are often key to its biological function, allowing for precise spatial orientation of functional groups that interact with biological targets like enzymes and receptors.

Given this prevalence, this compound, represents a potentially useful starting material for the synthesis of analogs of these biologically active molecules. Medicinal chemists often synthesize analogs of a lead compound to explore the structure-activity relationship (SAR), aiming to improve potency, selectivity, or pharmacokinetic properties. By using 1-iodo-2-methylcyclohexane, chemists can introduce the 2-methylcyclohexyl group into various molecular architectures to probe how this specific substituent pattern affects biological activity.

For example, it could be used to synthesize analogs of drugs where a simple cyclohexyl or methylcyclohexyl group is hypothesized to be important for binding to a biological target. While it may not be a direct precursor to known natural products, its value lies in its potential for generating novel, synthetically accessible analogs for biological screening and drug discovery programs.

Analytical Methodologies for Research Scale Assessment

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., GC, HPLC)

Chromatography is a powerful technique for separating, identifying, and purifying the components of a mixture. nih.gov For a compound like 1-iodo-2-methylcyclohexane, which can exist as different stereoisomers (cis and trans), chromatographic methods are indispensable for both purity assessment and the separation of these isomers.

Gas Chromatography (GC): Gas chromatography is a primary tool for assessing the purity of volatile and thermally stable compounds like 1-iodo-2-methylcyclohexane. In GC, the sample is vaporized and swept by a carrier gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column walls.

Purity Assessment: A pure sample of 1-iodo-2-methylcyclohexane should ideally yield a single, sharp peak in the chromatogram. The presence of additional peaks indicates impurities, which could be starting materials, byproducts, or degradation products. The peak area can be used to estimate the relative concentration of each component. oc-praktikum.de

Isomer Separation: The separation of cis and trans isomers of 1-iodo-2-methylcyclohexane can be challenging. The choice of the stationary phase is critical. Columns with polar stationary phases can often provide better resolution for isomers by exploiting subtle differences in their dipole moments and boiling points. Temperature programming, where the column temperature is increased during the run, can also enhance separation. nih.gov For instance, the analysis of iodinated derivatives of aromatic amines has been successfully performed using GC coupled with mass spectrometry (GC-MS), employing columns like ZB-Wax, which is a polar phase. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that uses a liquid mobile phase and a column packed with a solid stationary phase to separate components of a mixture. nih.gov It is particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC. While 1-iodo-2-methylcyclohexane is generally suitable for GC, HPLC offers alternative selectivity for isomer separation.

Reversed-Phase HPLC: This is the most common mode of HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The separation of isomers of 1-iodo-2-methylcyclohexane would depend on the subtle differences in their hydrophobicity. While positional isomers of iodo-anilines have been separated using this technique, achieving baseline resolution for stereoisomers like those of 1-iodo-2-methylcyclohexane can be difficult. chromforum.orgnsf.gov

Chiral Chromatography: For separating enantiomers (if the molecule is chiral) or diastereomers, chiral stationary phases (CSPs) are employed. These phases contain a chiral selector that interacts differently with the different stereoisomers, leading to their separation. Chiral columns have been successfully used to separate the cis and trans isomers of compounds like 2-butene-1,4-diol (B106632) and lafutidine. nih.gov A similar approach could be applied to resolve the stereoisomers of 1-iodo-2-methylcyclohexane.

Below is a table summarizing typical chromatographic conditions that could be adapted for the analysis of 1-iodo-2-methylcyclohexane, based on methods for similar compounds.

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | 5% Phenyl Polymethylsiloxane (e.g., DB-5) or Polyethylene Glycol (e.g., ZB-Wax) | Reversed-Phase C18 or Chiral Stationary Phase (e.g., (S,S)-Whelk-O 1) |

| Mobile Phase | Carrier Gas: Helium or Nitrogen | Isocratic or Gradient mixture of Acetonitrile/Methanol (B129727) and Water |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | UV Detector or Mass Spectrometer (MS) |

| Typical Application | Purity assessment, separation of cis/trans isomers | Separation of stereoisomers, analysis of non-volatile impurities |

Derivatization Strategies for Enhanced Analytical Detection and Separation